Methyl 5-carbamothioylfuran-3-carboxylate
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Overview
Description
Methyl 5-carbamothioylfuran-3-carboxylate is a chemical compound with the molecular formula C7H7NO3S It is a derivative of furan, a heterocyclic organic compound, and contains both carbamothioyl and carboxylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-carbamothioylfuran-3-carboxylate typically involves the reaction of furan derivatives with carbamothioylating agents. One common method includes the reaction of 5-bromofuran-3-carboxylate with thiourea under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-carbamothioylfuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbamothioyl group can yield the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Methyl 5-carbamothioylfuran-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals. It can also be used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 5-carbamothioylfuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbamothioyl group can form covalent bonds with nucleophilic residues in proteins, affecting their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-nitrofuran-2-carboxylate: Another furan derivative with a nitro group instead of a carbamothioyl group. It has different reactivity and applications.
Methyl 5-bromofuran-3-carboxylate: A precursor in the synthesis of methyl 5-carbamothioylfuran-3-carboxylate. It contains a bromine atom, making it more reactive in substitution reactions.
Methyl 5-aminofuran-3-carboxylate: Contains an amino group, which can participate in different types of chemical reactions compared to the carbamothioyl group.
Uniqueness
This compound is unique due to the presence of both carbamothioyl and carboxylate functional groups. This combination allows for diverse reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 5-carbamothioylfuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-10-7(9)4-2-5(6(8)12)11-3-4/h2-3H,1H3,(H2,8,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMUXBJWROQYRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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